Silanetriol, octyl-
Overview
Description
Silanetriol, octyl- is an organosilicon compound with the chemical formula C8H20O3Si . It is generally a colorless or light yellow liquid that is soluble in water and organic solvents . This compound is known for its hydrophilic and hydrophobic characteristics, making it useful in various applications such as surfactants, waterproof coatings, and chemical synthesis .
Preparation Methods
Silanetriol, octyl- can be synthesized through the reaction of octanol and trichlorosilane . The reaction proceeds as follows: [ \text{Octanol} + \text{Trichlorosilane} \rightarrow \text{Silanetriol, octyl-} + \text{Hydrochloric acid} ]
This method involves the careful control of reaction conditions to ensure the desired product is obtained. Industrial production methods typically involve large-scale reactions under controlled environments to maximize yield and purity .
Chemical Reactions Analysis
Silanetriol, octyl- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form siloxane compounds.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide , reducing agents like sodium borohydride , and various organic reagents for substitution reactions . Major products formed from these reactions include siloxanes, silanes, and other organosilicon compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of silanetriol, octyl- involves its interaction with various molecular targets and pathways. In biological systems, it is believed to contribute to the structural integrity of connective tissues by providing a source of silicon, which is essential for the synthesis of collagen and other structural proteins . In industrial applications, its hydrophilic and hydrophobic properties allow it to act as an effective surfactant and emulsifier, stabilizing mixtures of water and oil .
Comparison with Similar Compounds
Silanetriol, octyl- can be compared with other similar organosilicon compounds, such as:
Monomethylsilanetriol: Used as a silicon supplement for bone and connective tissue health.
Trihydroxy (octyl)silane: Similar in structure and used in similar applications.
The uniqueness of silanetriol, octyl- lies in its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring both water solubility and organic compatibility .
Properties
IUPAC Name |
trihydroxy(octyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZZRAHVHXTKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468657 | |
Record name | Silanetriol, octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31176-12-2 | |
Record name | Silanetriol, octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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